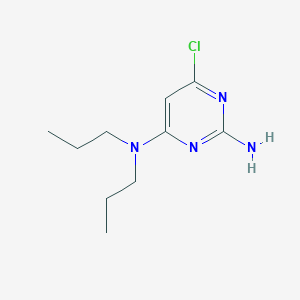![molecular formula C23H17F2NO4 B3001849 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid CAS No. 2287283-57-0](/img/structure/B3001849.png)
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is structurally related to various other compounds that have been synthesized and studied for their potential applications in fluorescence sensing, solid-phase synthesis, and as intermediates in the synthesis of more complex molecules such as dipeptidyl ureas and photocatalysts for decarboxylative arylation reactions.
Synthesis Analysis
The synthesis of related fluorene derivatives typically involves multiple steps, starting from commercial fluorene. For instance, the synthesis of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid involved bromination, methylation, Suzuki coupling, and hydrolysis . Another example is the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines through a K2CO3-catalyzed N-alkylation process, followed by condensation with a chloromethylated polystyrene . Similarly, 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates were synthesized using isocyanates derived from Fmoc-amino acids .
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the presence of the fluorene moiety, which is known for its rigid and planar structure, contributing to the stability and unique properties of the compounds. The derivatives often contain additional functional groups, such as carboxylic acids, nitriles, and carbamates, which can influence their reactivity and interaction with other molecules .
Chemical Reactions Analysis
Fluorene derivatives participate in various chemical reactions. For example, the bifunctional fluorescent quenching detection of TNP and acetate ions by a fluorene derivative indicates that these compounds can act as sensors due to their ability to interact with specific analytes, leading to changes in their fluorescence properties . The solid-phase synthesis approach using a fluorene derivative demonstrates its utility in creating N-alkylhydroxamic acids, showcasing its role in facilitating bond formation . The use of fluorene-derived carbamates as building blocks for dipeptidyl ureas further exemplifies the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. These compounds often exhibit crystalline solid forms and are characterized using techniques such as IR, NMR, and mass spectrometry . Their fluorescence properties make them suitable for sensing applications, as demonstrated by their high efficiency in detecting TNP with a detection limit reaching the micromolar level . The presence of fluorine atoms and other substituents can also direct the regiochemistry of reactions, as seen in the metalation of difluoroanilines .
Mecanismo De Acción
Target of Action
The primary target of EN300-6740617 is the interaction between calreticulin (CRT) and the leukocyte adhesion molecule integrin . CRT is a multifunctional protein that plays a crucial role in cellular processes such as protein folding and quality control . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion .
Mode of Action
EN300-6740617 inhibits the adhesion and infiltration of various leukocytes by blocking the interaction between CRT and integrin . This is achieved by associating with CRT, thereby preventing the binding of integrin .
Biochemical Pathways
The compound affects the leukocyte adhesion cascade, a series of steps that leukocytes follow to navigate from the blood stream to sites of inflammation . By inhibiting the interaction between CRT and integrin, EN300-6740617 suppresses the adhesion and infiltration of leukocytes into inflamed sites .
Result of Action
The result of EN300-6740617’s action is a significant anti-inflammatory effect. This is demonstrated by the suppression of leukocyte adhesion and infiltration into inflamed sites, which are key processes in the inflammatory response .
Propiedades
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4/c24-20-10-18(22(27)28)21(25)9-13(20)11-26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19H,11-12H2,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEXOXOLKNEUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

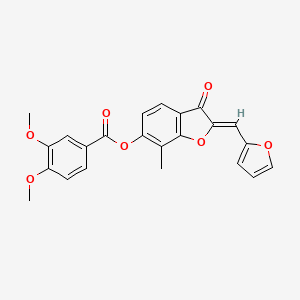
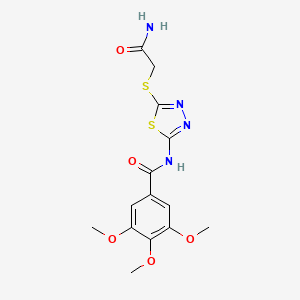

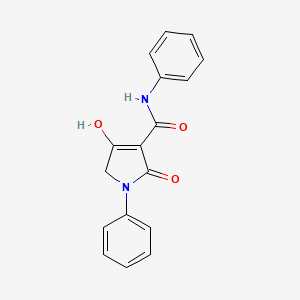
![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3001778.png)
![3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B3001779.png)
![6-chloro-N-{3-[methyl(2,2,2-trifluoroethyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B3001780.png)
![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)
![{4-[3'-(3,4-Dimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazol-3-yl]phenyl}dimethylamine](/img/structure/B3001782.png)
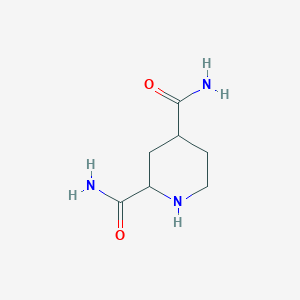
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)
![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)
